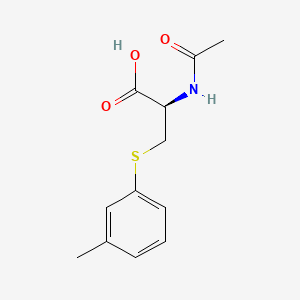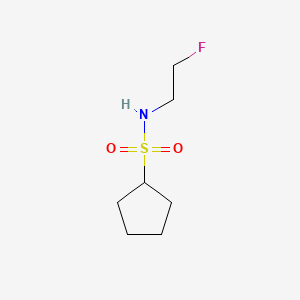![molecular formula C34H36Cl2N6O5 B13442530 Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate](/img/structure/B13442530.png)
Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate is a chemical compound known for its diverse applications, particularly in scientific research. This compound is extensively used for studying antifungal properties and developing novel drug delivery systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate involves multiple steps, starting with the preparation of the 1,2,4-triazole ring. This ring is then incorporated into the itraconazole structure through a series of chemical reactions. The specific reaction conditions, such as temperature, pressure, and solvents, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. These reactors are designed to maintain precise control over reaction conditions, ensuring consistent quality and efficiency. The process may also include purification steps such as crystallization and chromatography to remove impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require elevated temperatures and the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For instance, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.
Applications De Recherche Scientifique
Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Employed in the study of antifungal properties and the development of novel drug delivery systems.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of fungal infections.
Industry: Utilized in the development of new materials and coatings with antifungal properties.
Mécanisme D'action
The mechanism of action of Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death. The molecular targets involved in this process include enzymes such as lanosterol 14α-demethylase .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluconazole: Another antifungal agent with a similar mechanism of action, but with a different chemical structure.
Ketoconazole: Shares the same triazole ring but differs in its overall structure and spectrum of activity.
Voriconazole: A newer antifungal agent with enhanced activity against a broader range of fungal species.
Uniqueness
Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate is unique due to its specific chemical structure, which imparts distinct antifungal properties and makes it a valuable tool in scientific research. Its ability to inhibit ergosterol synthesis with high specificity sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C34H36Cl2N6O5 |
|---|---|
Poids moléculaire |
679.6 g/mol |
Nom IUPAC |
2-butan-2-yl-4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(isocyanatomethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C34H36Cl2N6O5/c1-3-24(2)42-33(44)41(22-38-42)28-7-5-26(6-8-28)39-14-16-40(17-15-39)27-9-11-29(12-10-27)45-19-30-20-46-34(47-30,21-37-23-43)31-13-4-25(35)18-32(31)36/h4-13,18,22,24,30H,3,14-17,19-21H2,1-2H3/t24?,30-,34-/m0/s1 |
Clé InChI |
FWULWQNHPKVVEM-XUOSIXAYSA-N |
SMILES isomérique |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN=C=O)C6=C(C=C(C=C6)Cl)Cl |
SMILES canonique |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN=C=O)C6=C(C=C(C=C6)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


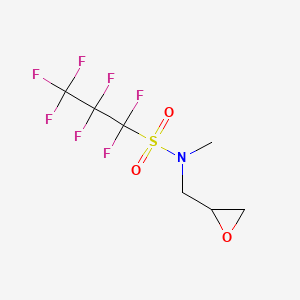
![N-[[(2R,3S,4R)-4-[Bis[(3-cyanophenyl)methyl]amino]-3-hydroxyoxolan-2-yl]methyl]cyclopropanecarboxamide](/img/structure/B13442468.png)
![benzyl (3S)-6,7-dimethoxy-2-[(2S)-2-[[(2R)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate;(Z)-but-2-enedioic acid](/img/structure/B13442474.png)
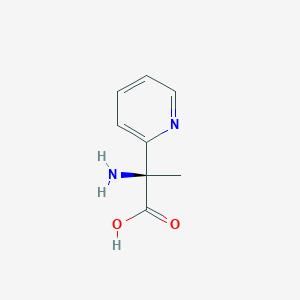
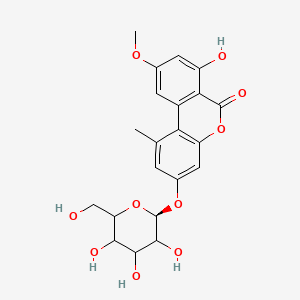
![(3R,8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13442498.png)

![4-[(1-Hydroxycyclobutyl)methyl]-1lambda-thiomorpholine-1,1-dione](/img/structure/B13442522.png)
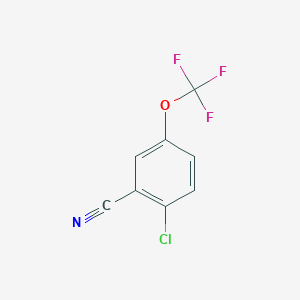
![(3a,5b,6a)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid](/img/structure/B13442535.png)
![2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide](/img/structure/B13442536.png)
